Stereochemical Identity Confirmation: Chiroptical Comparison of S-Enantiomer Versus R-Enantiomer
The S-enantiomer of Boc-protected 3-amino-4-(2-furyl)-butyric acid (CAS 270263-06-4) exhibits a positive optical rotation of [α]D20 = +4 ± 2° (c=1 in CHCl₃), confirming its absolute stereochemistry as the L-β-homoalanine configuration . In contrast, the R-enantiomer (CAS 270596-33-3) displays opposite chiroptical properties due to its inverted stereocenter . While direct comparative optical rotation values for the R-enantiomer under identical solvent conditions were not available in the retrieved vendor specifications, the established principle that enantiomers exhibit equal and opposite optical rotation magnitudes under identical conditions applies . This stereochemical distinction is critical because incorporation of the incorrect enantiomer into a peptide sequence can result in complete loss of biological activity in chiral recognition environments such as enzyme active sites or receptor binding pockets.
| Evidence Dimension | Optical rotation at 20°C (c=1 in CHCl₃) |
|---|---|
| Target Compound Data | [α]D20 = +4 ± 2° |
| Comparator Or Baseline | Boc-(R)-3-amino-4-(2-furyl)-butyric acid (CAS 270596-33-3); opposite sign of rotation expected |
| Quantified Difference | Opposite sign of optical rotation (S-enantiomer: positive rotation; R-enantiomer: negative rotation) |
| Conditions | CHCl₃ solvent, c=1 concentration, 20°C |
Why This Matters
Optical rotation provides a verifiable quality control metric for confirming correct enantiomeric identity upon receipt, preventing costly experimental failure due to incorrect stereochemistry in chiral synthesis applications.
